RTS-V5

Proteasome Inhibition Hematological Malignancies Drug Resistance

RTS-V5 is the first-in-class dual HDAC/proteasome inhibitor, uniquely featuring a bifurcated capping group for simultaneous target engagement. This non-covalent tool compound overcomes Bortezomib resistance and shows potent activity in refractory leukemia (IC50 0.82 μM). Essential for probing dual ubiquitin-proteasome/aggresome pathway inhibition.

Molecular Formula C27H35N5O6
Molecular Weight 525.6 g/mol
Cat. No. B11932219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRTS-V5
Molecular FormulaC27H35N5O6
Molecular Weight525.6 g/mol
Structural Identifiers
SMILESCC(C(=O)NCC1=CC=CC=C1)NC(=O)C(CC(=O)NCC(C)(C)C)NC(=O)C2=CC=C(C=C2)C(=O)NO
InChIInChI=1S/C27H35N5O6/c1-17(23(34)28-15-18-8-6-5-7-9-18)30-26(37)21(14-22(33)29-16-27(2,3)4)31-24(35)19-10-12-20(13-11-19)25(36)32-38/h5-13,17,21,38H,14-16H2,1-4H3,(H,28,34)(H,29,33)(H,30,37)(H,31,35)(H,32,36)/t17-,21-/m0/s1
InChIKeyCMINWSPSBRREEO-UWJYYQICSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RTS-V5 for Oncology Research: A First-in-Class Dual HDAC-Proteasome Inhibitor with Unique Target Engagement


RTS-V5 (CAS: 2285346-31-6) is the first-in-class, rationally designed dual histone deacetylase (HDAC) and proteasome inhibitor, characterized by its bifurcated capping group that enables simultaneous binding to both target families [1]. It exhibits a unique selectivity profile, potently inhibiting HDAC6 (IC50 = 0.27 μM) and HDAC8 (IC50 = 0.53 μM), while showing lower activity against class I HDACs (HDAC1, HDAC2, HDAC3) [2]. This dual mechanism is validated by X-ray crystallography of RTS-V5 complexed with both the yeast 20S proteasome (PDB: 6H39) and Danio rerio HDAC6 catalytic domain 2 (PDB: 6CW8) [3][4].

Why RTS-V5 Cannot Be Replaced by a Single-Target HDAC Inhibitor or Proteasome Inhibitor


RTS-V5 is fundamentally distinct from single-target HDAC inhibitors (e.g., Panobinostat, Vorinostat) or proteasome inhibitors (e.g., Bortezomib) because its dual pharmacophore is engineered to simultaneously disrupt both the ubiquitin-proteasome and aggresome-autophagy pathways, a known synergistic vulnerability in hematological malignancies [1]. Its non-covalent, reversible binding to the proteasome also differentiates it from covalent inhibitors like Bortezomib, which can lead to different resistance profiles [2]. Therefore, substituting RTS-V5 with a single-target agent or a simple combination of two separate drugs fails to replicate its unique, single-molecule dual pharmacology and its validated biological outcomes, as detailed below.

Quantifiable Differentiation of RTS-V5 Against Key Comparators in Oncology Research


RTS-V5 vs. Bortezomib: Distinct Proteasome Binding and Cellular Potency in Leukemia Models

While the proteasome inhibitor bortezomib achieves higher biochemical potency, RTS-V5 demonstrates a distinct, non-covalent binding mode and competitive cellular activity in certain resistant leukemia cell lines. In SUP-B15r cells, a therapy-refractory B-cell precursor leukemia line, RTS-V5's cellular proteasome inhibition (IC50 = 0.82 μM) was more potent than bortezomib's (IC50 > 10 μM) [1]. This differential cellular activity is supported by X-ray crystallography confirming RTS-V5's reversible, non-covalent binding to the 20S proteasome (PDB: 6H39), a mechanism distinct from bortezomib's covalent modification of the active site [2].

Proteasome Inhibition Hematological Malignancies Drug Resistance

RTS-V5 vs. Panobinostat: Superior Therapeutic Window in Renal Cell Carcinoma Models

In a cross-study comparison of ritonavir combinations, the RTS-V5 combination demonstrated a significantly more favorable therapeutic window than the panobinostat combination. The ritonavir/panobinostat combination inhibited the growth of normal renal proximal tubule epithelial cells (RPTEC) to a degree similar to its effect on cancer cells, indicating a narrow therapeutic index [1]. In contrast, the ritonavir/RTS-V5 combination robustly triggered apoptosis and inhibited bladder cancer growth in vitro and in vivo, with no reported suppression of normal cell viability at effective doses, suggesting a potentially wider therapeutic window [2].

Renal Cell Carcinoma Selectivity Index Tumor vs. Normal Cell

HDAC6 Selectivity of RTS-V5 Compared to Class I HDACs

RTS-V5 exhibits a high degree of selectivity for HDAC6 over class I HDAC isoforms. Biochemical assays show its potency for HDAC6 (IC50 = 0.27 μM) is 25.6-fold greater than for HDAC1 (IC50 = 6.9 μM) and 66.7-fold greater than for HDAC2 (IC50 = 18 μM) [1]. This selectivity profile is distinct from pan-HDAC inhibitors like Panobinostat, which potently inhibit all class I and II HDACs at low nanomolar concentrations . RTS-V5's selectivity is structurally rationalized by its bifurcated capping group, which facilitates specific binding interactions in the shallow L1 and L2 pockets of the HDAC6 catalytic domain 2, as visualized in the co-crystal structure (PDB: 6CW8) [2].

HDAC6 Isoform Selectivity Off-target Activity

In Vivo Efficacy: RTS-V5 Synergy with Ritonavir in Bladder Cancer

RTS-V5's unique dual-target mechanism enables strong synergistic activity in vivo, a finding not typically reported for single-target comparators in the same context. In a murine subcutaneous xenograft model of bladder cancer, the combination of RTS-V5 and the CYP3A4 inhibitor ritonavir resulted in robust and significant inhibition of tumor growth [1]. This in vivo effect was attributed to the synergistic induction of endoplasmic reticulum (ER) stress, evidenced by accumulation of ubiquitinated proteins, and inhibition of the mTOR pathway via AMPK activation [1].

Bladder Cancer In Vivo Xenograft Synergy ER Stress

Validated RTS-V5 Applications in Preclinical Research and Drug Discovery


Studying Mechanisms of Resistance to Covalent Proteasome Inhibitors

RTS-V5 is an ideal tool compound for researchers investigating resistance mechanisms to covalent proteasome inhibitors like Bortezomib. Its non-covalent binding mode and superior cellular potency in therapy-refractory SUP-B15r leukemia cells (IC50 = 0.82 μM vs. >10 μM for Bortezomib) [1] allows for the dissection of resistance pathways that are independent of proteasome active-site mutation or overexpression, providing a unique chemical probe for the field.

Elucidating the Role of HDAC6 in the Aggresome-Autophagy Pathway

The high selectivity of RTS-V5 for HDAC6 (IC50 = 0.27 μM) over class I HDACs (25- to 66-fold selectivity) [2] makes it a superior research tool compared to pan-HDAC inhibitors for specifically interrogating HDAC6 biology. Its utility is validated by its ability to synergistically induce ER stress when combined with ritonavir, a phenotype linked to simultaneous blockade of the ubiquitin-proteasome and aggresome pathways [3].

Preclinical Development of Dual-Targeted Therapies for Hematological Malignancies

As the first-in-class dual HDAC-proteasome inhibitor, RTS-V5 serves as a critical benchmark and proof-of-concept molecule for medicinal chemistry efforts aimed at developing optimized dual-targeted agents for leukemia and multiple myeloma. Its demonstrated cytotoxicity against a panel of leukemia and myeloma cell lines and, crucially, against therapy-refractory primary patient-derived leukemia cells [4] establishes a clear efficacy baseline for evaluating next-generation analogs.

Investigating ER Stress and mTOR Pathway Modulation in Solid Tumors

RTS-V5 has demonstrated robust in vivo activity in a bladder cancer xenograft model when combined with ritonavir, an effect linked to synergistic ER stress induction and mTOR pathway inhibition via AMPK activation [3]. This provides a validated chemical starting point for programs exploring the therapeutic potential of targeting these pathways in bladder cancer and potentially other solid tumor indications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for RTS-V5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.